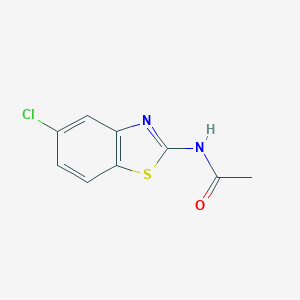![molecular formula C25H20FN3O3 B244175 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B244175.png)
4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide involves the inhibition of specific proteins involved in cell proliferation and survival. It has been shown to target the protein kinase B (Akt) pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism. By inhibiting this pathway, 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide can induce cell death in cancer cells and modulate neuronal activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide have been studied extensively in vitro and in vivo. In cancer cells, it has been shown to induce cell death by inhibiting the Akt pathway and activating apoptotic pathways. In the brain, it has been shown to modulate neuronal activity and synaptic plasticity by regulating the activity of specific ion channels and receptors. However, the exact biochemical and physiological effects of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide may vary depending on the specific cell type and experimental conditions.
実験室実験の利点と制限
The advantages of using 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide in lab experiments include its potential applications in various fields such as cancer research, neurobiology, and drug discovery. It is also relatively easy to synthesize and purify, making it a convenient lead compound for the development of new drugs. However, the limitations of using 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide in lab experiments include its potential toxicity and the need for further studies to determine its exact biochemical and physiological effects.
将来の方向性
There are several future directions for the study of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide. One direction is to further investigate its potential applications in cancer research, neurobiology, and drug discovery. Another direction is to study its toxicity and safety profile in vivo, as well as its pharmacokinetics and pharmacodynamics. Furthermore, the development of new derivatives and analogs of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
合成法
The synthesis of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide involves the reaction of 5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyaniline and 4-cyano-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
科学的研究の応用
4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide has been studied for its potential applications in various fields such as cancer research, neurobiology, and drug discovery. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurobiology, it has been studied for its potential role in modulating neuronal activity and synaptic plasticity. In drug discovery, it has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
特性
分子式 |
C25H20FN3O3 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
4-cyano-2-fluoro-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H20FN3O3/c1-14(2)16-5-9-23-21(11-16)29-25(32-23)17-6-8-22(31-3)20(12-17)28-24(30)18-7-4-15(13-27)10-19(18)26/h4-12,14H,1-3H3,(H,28,30) |
InChIキー |
MDGHAUNMDYNASG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C=C(C=C4)C#N)F |
正規SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C=C(C=C4)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)

![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)